GABAB Receptor Affinity and Selectivity Profile Compared to Racemic Baclofen
(S)-Baclofen hydrochloride displays a GABAB receptor IC50 of 1.77 μM, which is approximately 10‑fold higher (less potent) than the reported IC50 of 180 nM for racemic (±)-baclofen under comparable in vitro conditions . Furthermore, the compound exhibits a high degree of selectivity for GABAB over GABAA receptors, with an IC50 for GABAA of 1564 μM—an 884‑fold selectivity window .
| Evidence Dimension | GABAB receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 1.77 μM (GABAB); 1564 μM (GABAA) |
| Comparator Or Baseline | Racemic (±)-baclofen: IC50 = 180 nM (GABAB) |
| Quantified Difference | Approximately 10‑fold lower potency for (S)-enantiomer at GABAB |
| Conditions | In vitro radioligand binding assays using recombinant GABAB receptors |
Why This Matters
This data confirms that (S)-baclofen is the less-active enantiomer, making it essential as a negative control or chiral reference in GABAB receptor pharmacology studies.
